Cas no 1044767-86-3 (N4-cyclohexylpyrimidine-4,5-diamine)

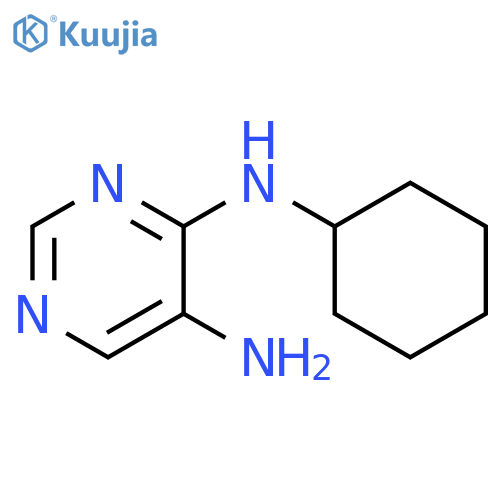

1044767-86-3 structure

商品名:N4-cyclohexylpyrimidine-4,5-diamine

CAS番号:1044767-86-3

MF:C10H16N4

メガワット:192.260841369629

CID:5166423

N4-cyclohexylpyrimidine-4,5-diamine 化学的及び物理的性質

名前と識別子

-

- N4-cyclohexylpyrimidine-4,5-diamine

-

- インチ: 1S/C10H16N4/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h6-8H,1-5,11H2,(H,12,13,14)

- InChIKey: CPKICSMZPHOJHW-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(N)C(NC2CCCCC2)=N1

計算された属性

- せいみつぶんしりょう: 192.137

- どういたいしつりょう: 192.137

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8A^2

N4-cyclohexylpyrimidine-4,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A563671-1g |

N4-Cyclohexylpyrimidine-4,5-diamine |

1044767-86-3 | 97% | 1g |

$545.0 | 2024-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606046-1g |

N4-Cyclohexylpyrimidine-4,5-diamine |

1044767-86-3 | 97% | 1g |

¥3745.0 | 2023-03-01 | |

| Chemenu | CM484844-1g |

N4-Cyclohexylpyrimidine-4,5-diamine |

1044767-86-3 | 97% | 1g |

$534 | 2023-03-01 |

N4-cyclohexylpyrimidine-4,5-diamine 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

2. Water

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

1044767-86-3 (N4-cyclohexylpyrimidine-4,5-diamine) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1044767-86-3)N4-cyclohexylpyrimidine-4,5-diamine

清らかである:99%

はかる:1g

価格 ($):490.0